2-acetamido-3-(2-methylphenyl)propanoic Acid

Description

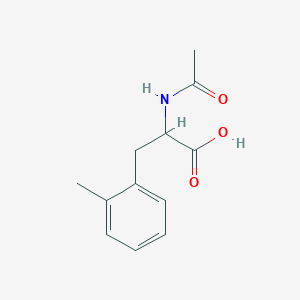

2-Acetamido-3-(2-methylphenyl)propanoic acid is a substituted propanoic acid derivative characterized by an acetamido group at the second carbon and a 2-methylphenyl substituent at the third carbon. This compound belongs to the broader class of N-acetylated amino acid derivatives, which are often studied for their roles in biochemical pathways, drug metabolism, and therapeutic applications.

The synthesis of related compounds, such as 2-acetamido-3-(2-arylthiazol-4-yl)propanoic esters, involves coupling racemic acids with alcohols (e.g., ethanol, methanol) using carbonyl diimidazole as an activating agent in anhydrous THF .

Properties

IUPAC Name |

2-acetamido-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWQZRDVHNINGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-90-1 | |

| Record name | NSC20159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the acetylation of 2-methylphenylalanine. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Overview

2-acetamido-3-(2-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies that highlight its potential therapeutic benefits.

Medicinal Chemistry

- Anticonvulsant Properties : Research has indicated that derivatives of this compound exhibit anticonvulsant activity. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models, demonstrating their potential as novel anticonvulsants .

- Cancer Research : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotection

- Oxidative Stress Reduction : Studies have demonstrated that this compound can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases . This property is crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Enzyme Inhibition

- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, making it a candidate for further exploration in metabolic disorders .

Anticonvulsant Activity Study

A study evaluated the anticonvulsant effects of various derivatives of this compound in rodent models. The results indicated significant reductions in seizure frequency compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .

Cancer Cell Line Study

In another comprehensive study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings demonstrated dose-dependent cytotoxicity, suggesting that it may serve as an effective anticancer agent by inducing apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 2-acetamido-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine or chlorine substituents enhance metabolic stability and bioavailability, as seen in fluorinated derivatives .

- Chirality : The (R)-enantiomer of 4-chlorophenyl derivatives is explicitly cataloged for pharmaceutical research, highlighting the importance of stereochemistry in activity .

Biological Activity

2-Acetamido-3-(2-methylphenyl)propanoic acid, also known as a derivative of acetamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetamido group and a 2-methylphenyl substituent, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NO3, and it features a propanoic acid backbone with an acetamido functional group. The presence of the methylphenyl moiety may influence its lipophilicity and bioavailability, which are critical factors for biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Binding : Interaction studies indicate binding affinity to various biological receptors, which could modulate cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, suggesting that this compound might also possess similar effects.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be explored for its anticancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of COX enzymes | |

| Anticancer | Cytotoxic effects on HepG2 cells | |

| Enzyme Interaction | Binding affinities to metabolic enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory agent |

| Related Acetamides | Varies | Various anticancer activities reported |

Case Studies

- In Vitro Studies : A study involving the HepG2 liver cancer cell line demonstrated that compounds similar to this compound showed significant anti-proliferative activity. The IC50 values ranged from 10 µM to over 30 µM depending on the substituents on the phenyl ring, indicating structure-dependent activity .

- Mechanistic Insights : Research has indicated that derivatives of this compound can modulate signaling pathways associated with apoptosis in cancer cells. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

Q & A

Q. What are the common synthetic routes for 2-acetamido-3-(2-methylphenyl)propanoic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves coupling 2-methylphenylpropanoic acid derivatives with protected amino groups. For example:

Acylation : React 3-(2-methylphenyl)propanoic acid with acetic anhydride to introduce the acetamido group .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during synthesis, followed by catalytic hydrogenation or acidolysis for deprotection .

Characterization :

-

HPLC : Monitor reaction progress using reversed-phase C18 columns with UV detection (λ = 254 nm) .

-

NMR : Confirm structure via H NMR (e.g., acetamido proton at δ 2.0–2.2 ppm) and C NMR (carbonyl carbons at δ 170–175 ppm) .

Table 1 : Key Analytical Parameters for Intermediate Characterization

Technique Target Signal/Parameter Reference HPLC Retention time: 8–10 min H NMR δ 2.1 (s, 3H, CHCO)

Q. How can researchers optimize the purity of this compound for biological assays?

- Methodological Answer :

- Recrystallization : Use ethanol/water (70:30 v/v) to remove polar impurities .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate non-polar byproducts .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 236.2) to confirm purity .

Advanced Research Questions

Q. What computational and experimental strategies are effective for optimizing enantioselective synthesis?

- Methodological Answer :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomer stability .

-

Chiral Catalysts : Employ (R)- or (S)-BINOL-derived catalysts for asymmetric induction during coupling reactions .

-

Chiral HPLC : Validate enantiopurity using Chiralpak AD-H columns (hexane/isopropanol = 90:10, flow rate 1 mL/min) .

Table 2 : Enantiomeric Resolution Parameters

Column Mobile Phase Retention Time (min) Chiralpak AD-H Hexane/IPA 12.3 (R), 14.1 (S)

Q. How can researchers resolve contradictions in bioactivity data caused by structural analogs or impurities?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., 2-(4-ethylphenyl)propanoic acid, m/z 178.2) that may interfere with assays .

- Dose-Response Studies : Compare IC values of the target compound and analogs to identify structure-activity relationships (SAR) .

- Control Experiments : Include synthetic analogs (e.g., 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) to isolate confounding effects .

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between parameters .

- Process Simulation : Model reaction kinetics using software like Aspen Plus to predict bottlenecks in continuous-flow systems .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Docking Studies : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.